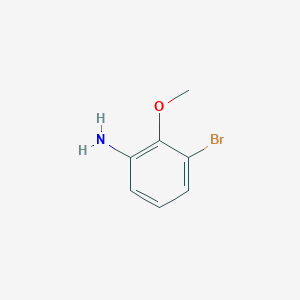

3-Bromo-2-methoxyaniline

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-bromo-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLODWCIXZJMLJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627463 | |

| Record name | 3-Bromo-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116557-46-1 | |

| Record name | 3-Bromo-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-2-methoxyaniline (CAS 116557-46-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methoxyaniline, with the CAS registry number 116557-46-1, is a substituted aniline derivative that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom and a methoxy group on the aniline core, makes it a versatile reagent for the introduction of this specific functionality into more complex molecules. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical characterization, and its applications in the field of drug discovery and development, with a focus on its role as a precursor to bioactive molecules.

Physicochemical Properties

This compound is commercially available as both a solid and a liquid, suggesting a melting point close to ambient temperature. The quantitative physicochemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 116557-46-1 | [1][2] |

| Molecular Formula | C₇H₈BrNO | |

| Molecular Weight | 202.05 g/mol | |

| Physical Form | Light yellow to brown clear liquid or solid | [3] |

| Boiling Point | 159 °C at 30 mmHg | |

| Density | 1.54 g/cm³ (at 20 °C) | |

| Refractive Index | 1.60 | |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and ethyl acetate. Solubility in water is expected to be low but may increase in acidic conditions due to the formation of anilinium salts. | [4][5] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the reduction of a nitro precursor. A detailed experimental protocol is provided below.

Synthesis via Reduction of 1-Bromo-2-methoxy-3-nitrobenzene

A common and efficient method for the preparation of this compound is the reduction of 1-bromo-2-methoxy-3-nitrobenzene.

Experimental Protocol:

-

Reaction Setup: To a solution of 1-bromo-2-methoxy-3-nitrobenzene (20.1 g, 86.6 mmol) in a 1:1 mixture of acetic acid and water (600 mL), add iron powder (33.4 g, 598 mmol).[1]

-

Reaction Execution: Heat the reaction mixture to 80 °C and stir for 1.5 hours.[1]

-

Work-up: After cooling to room temperature, filter the mixture. Wash the collected solid residue multiple times with ethyl acetate and water.[1]

-

Extraction and Purification: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.[1]

-

Final Purification: Purify the resulting residue by column chromatography on silica gel, eluting with a gradient of petroleum ether/ethyl acetate (from 20:1 to 10:1) to yield this compound as a yellow solid (17.4 g, 99% yield).[1]

Analytical Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (300 MHz, DMSO-d₆):

-

δ 6.64-6.76 (m, 1H, Ar-H)

-

δ 5.23 (s, 2H, -NH₂)

-

δ 3.66 (s, 3H, -OCH₃)[1]

-

Mass Spectrometry (MS)

Applications in Drug Development

Substituted anilines are a cornerstone in medicinal chemistry, serving as key intermediates in the synthesis of a wide range of therapeutic agents. While specific, publicly disclosed drug candidates originating directly from this compound are not prevalent in the reviewed literature, the structural motif is highly relevant to the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Kinase Inhibitors

Anilino-substituted heterocyclic scaffolds, such as anilinopyrimidines and anilinoquinazolines, are a well-established class of kinase inhibitors.[6] These compounds often target the ATP-binding site of kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them important therapeutic targets. The 3-bromo-2-methoxyphenylamine moiety can be incorporated into these scaffolds to explore structure-activity relationships and optimize potency, selectivity, and pharmacokinetic properties. For instance, the aniline nitrogen can form a critical hydrogen bond with the hinge region of the kinase, while the substituted phenyl ring can occupy the hydrophobic pocket.

G Protein-Coupled Receptor (GPCR) Modulators

GPCRs represent a large family of transmembrane receptors that are major targets for a wide array of approved drugs.[7] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer opportunities for greater selectivity and a more nuanced modulation of receptor activity.[8] The development of biased allosteric modulators (BAMs) is a particularly exciting frontier, aiming to selectively activate therapeutically relevant signaling pathways while avoiding those that cause side effects.[7] The this compound scaffold can be utilized in the synthesis of novel small molecules designed to interact with allosteric sites on GPCRs, potentially leading to the development of safer and more effective therapeutics for a variety of central nervous system disorders and other conditions.[8]

Conclusion

This compound is a readily accessible and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties and established synthetic routes make it a valuable tool for researchers. While direct applications in late-stage clinical candidates are not widely reported, its structural features are highly pertinent to the design of novel kinase inhibitors and GPCR modulators. This guide serves as a foundational resource for scientists and drug development professionals interested in leveraging the unique characteristics of this compound in their research endeavors. Further exploration of its utility in the synthesis of novel bioactive compounds is warranted.

References

- 1. This compound | 116557-46-1 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | this compound | Glycogen Bioscience [glycogenbio.com]

- 4. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Biased Allosteric Modulators: New Frontiers in GPCR Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Bromo-2-methoxyaniline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Bromo-2-methoxyaniline (CAS No. 116557-46-1). It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols, to facilitate the identification, characterization, and utilization of this compound.

Molecular Structure and Properties

This compound, also known as 3-Bromo-o-anisidine, is an aromatic amine with the chemical formula C₇H₈BrNO and a molecular weight of 202.05 g/mol .[1][2][3] Its structure consists of an aniline ring substituted with a bromine atom at position 3 and a methoxy group at position 2.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.64-6.76 | m | 3H | Aromatic Protons |

| 5.23 | s | 2H | -NH₂ |

| 3.66 | s | 3H | -OCH₃ |

Solvent: DMSO-d₆, Instrument Frequency: 300 MHz[4]

Note: At the time of this publication, publicly available experimental ¹³C NMR data for this compound could not be definitively located.

Infrared (IR) Spectroscopy

Note: At the time of this publication, a complete experimental IR spectrum with peak assignments for this compound was not available in the public domain. However, characteristic absorption bands for similar aromatic amines are well-established. Primary aromatic amines typically exhibit two N-H stretching bands in the region of 3500-3300 cm⁻¹, C-N stretching between 1340-1250 cm⁻¹, and aromatic C-H stretching and bending vibrations.

Mass Spectrometry (MS)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic amines like this compound.

NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in a 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

-

¹H NMR: A standard pulse sequence is used to acquire the proton spectrum.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom.

Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation to generate the frequency-domain spectrum. Phase and baseline corrections are then applied. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample like this compound, the KBr pellet method is commonly employed. A small amount of the sample is finely ground with dry potassium bromide (KBr) powder and then pressed into a thin, transparent disk.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The KBr pellet is placed in the sample holder, and the spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

Instrumentation and Data Acquisition: Mass spectra are typically acquired using a mass spectrometer equipped with an Electron Ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

An In-depth Technical Guide to 3-Bromo-2-methoxyaniline: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 3-Bromo-2-methoxyaniline (CAS No. 116557-46-1). This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering insights into the handling, storage, and application of this compound.

Core Compound Properties

This compound is a substituted aniline with the molecular formula C₇H₈BrNO and a molecular weight of 202.05 g/mol .[1] It is a compound of interest in organic synthesis and medicinal chemistry due to its potential as a building block for more complex molecules.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈BrNO | [1] |

| Molecular Weight | 202.05 g/mol | [1] |

| CAS Number | 116557-46-1 | [2] |

| Appearance | Solid.[3] Note: One supplier describes it as a "Light yellow to Brown clear liquid". | [3] |

| Calculated LogP | 2.0399 | [2] |

Solubility Profile

| Solvent | Expected Solubility | Rationale/Supporting Data |

| Water | Low to Sparingly Soluble | The aromatic nature and the presence of a bromine atom likely decrease water solubility. Similar aromatic amines are sparingly soluble in water.[4] |

| Aqueous Acid | Soluble | The basic amino group will be protonated in acidic conditions, forming a more soluble salt.[5] |

| Methanol | Soluble | Polar protic solvent, likely to dissolve the compound. A related compound, 4-Bromo-2-methoxyaniline, is soluble in methanol.[6] |

| Ethanol | Soluble | Generally a good solvent for aromatic amines.[7] |

| Acetone | Soluble | Apolar aprotic solvent, likely to dissolve the compound.[4] |

| Diethyl Ether | Soluble | A common organic solvent for amines.[7] |

| Benzene | Soluble | Aromatic solvent, likely to dissolve the compound due to "like dissolves like".[4] |

| Hexane | Limited Solubility | Non-polar solvent, less likely to dissolve the polar amine.[5] |

Stability Characteristics

Detailed stability studies specifically for this compound are not extensively published. However, the stability of aromatic amines as a class is well-documented. They are known to be susceptible to degradation through oxidation, photodegradation, and under certain pH conditions.

General Stability of Aromatic Amines:

-

Oxidation: Aromatic amines are prone to oxidation, which can be accelerated by exposure to air and light. This often results in the formation of colored impurities.[4] Commercial samples of a related compound, p-anisidine, can appear grey-brown due to air oxidation.[4]

-

pH Sensitivity: Primary aromatic amines (PAAs) have shown stability issues in acidic media, which can lead to underestimation in migration studies.[8] Many PAAs exhibit greater stability in water compared to 3% acetic acid.[8]

-

Thermal Stability: While specific data for this compound is unavailable, aromatic amines generally have moderate thermal stability.

-

Photostability: Aromatic amines are known to undergo photodegradation, especially in the presence of UV light.[9]

Storage Recommendations:

Based on the general stability profile of aromatic amines, the following storage conditions are recommended for this compound to ensure its integrity:

| Condition | Recommendation | Source(s) |

| Temperature | Store in a cool place. One supplier suggests storage at 4°C.[2] For long-term storage of aromatic amines, -70°C has been recommended.[10] | [2][10] |

| Light | Protect from light.[2] | [2] |

| Atmosphere | Store under an inert atmosphere to prevent oxidation. | General chemical best practice |

Experimental Protocols

Detailed, validated experimental protocols for determining the solubility and stability of this compound are not available. However, established methods for aromatic amines can be adapted.

Protocol for Determining Aqueous and Organic Solvent Solubility

This protocol is a general procedure for determining the solubility of a solid organic compound.

Materials:

-

This compound

-

Deionized water

-

Selected organic solvents (e.g., methanol, ethanol, acetone, diethyl ether, hexane)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., methanol) at a known concentration.

-

Calibration Curve: Create a series of dilutions from the stock solution and measure their absorbance (UV-Vis) or peak area (HPLC) to generate a calibration curve.

-

Equilibrium Solubility Measurement:

-

Add an excess amount of this compound to a known volume of the test solvent (e.g., 10 mL) in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the supernatant with the appropriate solvent and analyze it using the previously established analytical method (HPLC or UV-Vis).

-

Calculate the concentration of the dissolved compound using the calibration curve.

-

Protocol for Assessing Photostability

This protocol is based on the ICH Q1B guideline for photostability testing.[11]

Materials:

-

This compound (solid and in solution)

-

Photostability chamber equipped with a light source conforming to ICH Q1B Option I or II (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).[11][12]

-

Quartz cuvettes or other transparent containers

-

Dark controls (samples wrapped in aluminum foil)

-

HPLC with a photodiode array (PDA) detector

Procedure:

-

Sample Preparation:

-

Place a thin layer of the solid this compound in a suitable transparent container.

-

Prepare a solution of known concentration in a relevant solvent (e.g., methanol).

-

-

Exposure:

-

Expose the samples to a light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11]

-

Place dark control samples alongside the exposed samples to monitor for any thermal degradation.

-

-

Analysis:

-

At appropriate time intervals, withdraw samples and analyze them by a stability-indicating HPLC method.

-

Compare the chromatograms of the exposed samples to the dark controls and the initial samples.

-

Assess for any decrease in the peak area of the parent compound and the appearance of any new peaks, which would indicate degradation products.

-

Visualizations

General Degradation Pathways of Aromatic Amines

The following diagram illustrates the potential degradation pathways for aromatic amines like this compound, including oxidation and photodegradation.

Caption: Potential degradation pathways for aromatic amines.

Experimental Workflow for Solubility Determination

This diagram outlines the key steps in determining the solubility of a compound.

Caption: Workflow for solubility determination.

References

- 1. 116557-46-1|this compound|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | this compound | Glycogen Bioscience [glycogenbio.com]

- 4. p-Anisidine - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 4-Bromo-2-methoxyaniline | 59557-91-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. p-Methoxyaniline [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]

- 10. mdpi.com [mdpi.com]

- 11. database.ich.org [database.ich.org]

- 12. caronscientific.com [caronscientific.com]

Synthesis of 3-Bromo-2-methoxyaniline from 2-bromo-6-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-Bromo-2-methoxyaniline, a valuable intermediate in pharmaceutical and chemical research, from the starting material 2-bromo-6-nitroanisole. This document provides comprehensive experimental protocols, quantitative data summaries, and visual representations of the synthesis workflow.

Overview of the Synthesis

The conversion of 2-bromo-6-nitroanisole to this compound is a straightforward reduction of a nitro group to an amine. This transformation is a fundamental reaction in organic synthesis, and several methods can be employed. This guide focuses on a common and effective method using a metal catalyst in an acidic medium.

Reaction Scheme:

Caption: Chemical transformation from 2-bromo-6-nitroanisole to this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.

| Property | 2-Bromo-6-nitroanisole | This compound |

| CAS Number | 98775-19-0[1][2][3][4] | 116557-46-1[5][6] |

| Molecular Formula | C₇H₆BrNO₃[2] | C₇H₈BrNO[5] |

| Molecular Weight | 232.03 g/mol [2] | 202.05 g/mol [5] |

| Appearance | Faint orange to light yellow crystalline solid[2] | - |

| Melting Point | 64-65 °C[1] | - |

| Boiling Point | 296.4 °C at 760 mmHg[1] | - |

| Purity | ≥95% to ≥99.0%[1][2] | ≥98%[5] |

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound from 2-bromo-6-nitroanisole. The protocol is adapted from established methods for the reduction of aromatic nitro compounds.[7]

Materials and Reagents:

-

2-bromo-6-nitroanisole

-

Iron filings (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromo-6-nitroanisole (1.0 eq), ethanol, and a saturated aqueous solution of ammonium chloride.

-

Addition of Reducing Agent: To the stirred mixture, add iron filings (approximately 5-10 eq) portion-wise. The addition may be exothermic, and the rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition of iron is complete, heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

To the resulting aqueous residue, add ethyl acetate to extract the product.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

If necessary, the crude product can be further purified by column chromatography on silica gel.

-

Expected Yield: Based on similar reductions of nitroarenes, yields are expected to be in the range of 85-95%.[7]

Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: A step-by-step workflow for the synthesis of this compound.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Perform the reaction in a well-ventilated fume hood.

-

2-bromo-6-nitroanisole is classified as an irritant.[1]

-

This compound is a chemical intermediate and should be handled with care.

-

The reaction with iron filings can be exothermic; control the rate of addition.

This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of this compound. Researchers are advised to adapt and optimize the procedure based on their specific laboratory conditions and scale.

References

- 1. 2-Bromo-6-Nitroanisole CAS 98775-19-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. 2-Bromo-6-nitroanisole | CymitQuimica [cymitquimica.com]

- 3. 98775-19-0 Cas No. | 2-Bromo-6-nitroanisole | Apollo [store.apolloscientific.co.uk]

- 4. 2-bromo-6-nitroanisole CAS:98775-19-0 Beijing Chemsun Pharmtech Co., Ltd [chemsun.cn]

- 5. chemscene.com [chemscene.com]

- 6. 116557-46-1|this compound|BLD Pharm [bldpharm.com]

- 7. Page loading... [guidechem.com]

An In-depth Technical Guide to the Physical Properties of 3-Bromo-2-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Bromo-2-methoxyaniline, a key building block in organic synthesis. The information is presented to support research, development, and quality control activities involving this compound.

Core Physical and Chemical Data

This compound, also known as 3-Bromo-o-anisidine, is a substituted aniline derivative.[1][2] Its fundamental properties are summarized below for quick reference.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| CAS Number | 116557-46-1 | [1][3] |

| Molecular Formula | C₇H₈BrNO | [4][5] |

| Molecular Weight | 202.05 g/mol | [4][5] |

| Appearance | Yellow Solid | [3] |

| SMILES String | COC1=C(C=CC=C1Br)N | [4] |

| InChI Key | ZLODWCIXZJMLJL-UHFFFAOYSA-N | [4] |

| InChI | 1S/C7H8BrNO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3 | [4] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 65 °C | [3] |

| Boiling Point | 268 °C (at 760 mmHg) | [3] |

| 159 °C (at 30 mmHg) | ||

| Density | 1.531 g/cm³ | [3] |

| Flash Point | 116 °C | |

| Refractive Index | 1.5430 to 1.5470 | [3] |

| Solubility | No specific data available. Related compounds are soluble in organic solvents with limited water solubility. |

Spectral Data

Spectral analysis is crucial for the structural confirmation and purity assessment of this compound.

Table 3: Spectroscopic Data

| Technique | Data | Reference |

| ¹H-NMR (300 MHz, DMSO-d₆) | δ (ppm): 3.66 (s, 3H), 5.23 (s, 2H), 6.64-6.76 (m, 3H) | [3] |

| HPLC, LC-MS, UPLC | Data reported to be available from some suppliers. | [6] |

Safety and Handling Information

Understanding the hazards associated with this compound is vital for safe handling in a laboratory or industrial setting.

Table 4: Hazard and Safety Data

| Category | Information | Reference |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statement | H302: Harmful if swallowed | |

| Precautionary Statements | P301 + P312 + P330 | |

| Hazard Classification | Acute Toxicity 4 (Oral) | |

| Storage | Store at 2-8°C, keep in a dark place under an inert atmosphere. | [6] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound. A sharp melting range typically indicates a high degree of purity.[7]

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube, which is sealed at one end.[8][9]

-

The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with heating oil or a digital Mel-Temp apparatus).

-

The sample is heated at a controlled rate, typically around 2°C per minute for an accurate determination after a rapid initial scan.

-

The temperature at which the solid first begins to liquefy (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. This range is the melting point.

Boiling Point Determination

For compounds that are solid at room temperature, the boiling point is determined at reduced pressure to prevent decomposition at high temperatures.

Methodology (Micro Boiling Point):

-

A small amount of the sample is placed in a small test tube (e.g., a Durham tube).

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.[10]

-

The assembly is attached to a thermometer and heated in a Thiele tube or other heating bath.[10][11]

-

The sample is heated until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.[11]

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[12] The barometric pressure should be recorded simultaneously.[13]

Density Determination

The density of a solid can be determined using the principle of fluid displacement (Archimedes' principle).[14]

Methodology (Water Immersion Method):

-

The mass of a dry sample of this compound is accurately measured using an analytical balance.[15]

-

A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water, if applicable, or an inert organic solvent), and the initial volume is recorded.

-

The weighed solid is carefully immersed in the liquid in the graduated cylinder, ensuring no air bubbles are trapped.[16][17]

-

The new volume is recorded. The difference between the final and initial volumes gives the volume of the solid.[16]

-

The density is calculated by dividing the mass of the solid by its determined volume.[14]

Spectroscopic Analysis

¹H-NMR Spectroscopy:

-

A sample of 5-25 mg of this compound is dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[18][19][20]

-

Any solid impurities should be removed by filtering the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.

-

An internal standard, such as tetramethylsilane (TMS), is often included for chemical shift calibration.[19]

-

The tube is placed in the NMR spectrometer, and the ¹H spectrum is acquired.[21]

Infrared (IR) Spectroscopy:

-

For a solid sample, a Nujol mull or a KBr pressed pellet is prepared.[22][23]

-

Nujol Mull: A small amount of the solid is ground to a fine powder and mixed with a drop of Nujol (mineral oil) to form a paste. This paste is then spread between two salt plates (e.g., KBr, NaCl).[22]

-

KBr Pellet: The finely ground sample is mixed with dry potassium bromide (KBr) powder and pressed under high pressure to form a transparent pellet.

-

The prepared sample (mull or pellet) is placed in the sample holder of an IR spectrometer.

-

A beam of infrared light is passed through the sample, and the resulting spectrum of absorbance or transmittance versus wavenumber is recorded.[24][25]

Mass Spectrometry (MS):

-

A sample of this compound is introduced into the mass spectrometer. For a solid, this may involve a direct insertion probe or dissolution in a suitable solvent followed by injection.[26]

-

The sample is vaporized and then ionized in the ion source (e.g., by electron impact, EI).[27][28]

-

The resulting ions (the molecular ion and any fragment ions) are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., magnetic sector, quadrupole).[27][29]

-

The separated ions are detected, and their relative abundance is plotted against their m/z ratio to generate a mass spectrum.[28]

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted in accordance with established safety protocols and under the supervision of qualified personnel.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | 116557-46-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | 116557-46-1 [chemicalbook.com]

- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | this compound | Glycogen Bioscience [glycogenbio.com]

- 6. 116557-46-1|this compound|BLD Pharm [bldpharm.com]

- 7. athabascau.ca [athabascau.ca]

- 8. scribd.com [scribd.com]

- 9. byjus.com [byjus.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chymist.com [chymist.com]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. torontech.com [torontech.com]

- 15. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 16. kbcc.cuny.edu [kbcc.cuny.edu]

- 17. wjec.co.uk [wjec.co.uk]

- 18. How To [chem.rochester.edu]

- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 20. NMR Spectroscopy [www2.chemistry.msu.edu]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. microbenotes.com [microbenotes.com]

- 24. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 25. orgchemboulder.com [orgchemboulder.com]

- 26. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 27. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 28. acdlabs.com [acdlabs.com]

- 29. Khan Academy [khanacademy.org]

An In-depth Technical Guide to the Safety and Handling of 3-Bromo-2-methoxyaniline

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety precautions and handling protocols for 3-Bromo-2-methoxyaniline (CAS No: 116557-46-1), a key building block in organic synthesis.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] | GHS07 | Warning[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | GHS07 | Warning |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation. | GHS07 | Warning |

| Acute Toxicity, Inhalation | - | H331: Toxic if inhaled.[2] | GHS06 | Danger[2] |

| Acute Toxicity, Dermal | - | H311: Toxic in contact with skin.[2] | GHS06 | Danger[2] |

Note: Classifications for inhalation and dermal toxicity may vary between suppliers. Some sources indicate "Toxic" (Category 3), while others do not specify a category.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a substance is crucial for its safe handling.

| Property | Value |

| Molecular Formula | C₇H₈BrNO[1][3] |

| Molecular Weight | 202.05 g/mol [1][3] |

| Appearance | Solid[3] or Light yellow to Brown clear liquid[2] |

| Boiling Point | 267.9°C at 760 mmHg[4] |

| Flash Point | Not applicable for solid form.[1] |

| Solubility | No data available. |

| LogP | 2.0399[5] |

Experimental Protocols

Adherence to strict experimental protocols is essential to minimize risk and ensure a safe laboratory environment.

General Handling and Storage

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[6]

-

Keep in a dark place under an inert atmosphere.[7]

-

Recommended storage temperature is between 2-8°C.[7]

-

Store locked up.

Handling:

-

Avoid contact with skin and eyes.

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[2]

-

Use only outdoors or in a well-ventilated area.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

Personal Protective Equipment (PPE) Selection

The following diagram outlines the decision-making process for selecting appropriate PPE when working with this compound.

Spill Cleanup Procedure

In the event of a spill, a prompt and appropriate response is critical.

Protocol:

-

Evacuate: Immediately evacuate the area of all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

The following workflow diagram illustrates the spill response procedure.

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician. |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Call a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

The following decision tree provides a logical flow for first-aid response.

Reactivity and Stability

Chemical Stability:

-

Stable under recommended storage conditions.

Incompatible Materials:

Hazardous Decomposition Products:

-

Under fire conditions, may decompose to form:

Toxicological Information

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

This technical guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is imperative that all laboratory personnel are thoroughly trained in safe handling practices and have access to the most current Safety Data Sheet (SDS) before working with this or any other hazardous chemical.

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 116557-46-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | this compound | Glycogen Bioscience [glycogenbio.com]

- 4. 116557-46-1 | this compound - Moldb [moldb.com]

- 5. chemscene.com [chemscene.com]

- 6. fishersci.com [fishersci.com]

- 7. 116557-46-1|this compound|BLD Pharm [bldpharm.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to Foundational Starting Materials for the Synthesis of Novel Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast majority of FDA-approved drugs featuring at least one heterocyclic ring system. Their structural diversity and ability to modulate physicochemical properties make them indispensable scaffolds in the design of novel therapeutics. This technical guide provides an in-depth exploration of key starting materials and seminal reactions for the synthesis of a diverse array of nitrogen-, oxygen-, and sulfur-containing heterocycles. For each core reaction, a detailed experimental protocol is provided, alongside a summary of its substrate scope and corresponding yields to facilitate comparative analysis. Furthermore, reaction mechanisms and experimental workflows are visualized using Graphviz to offer a clear graphical representation of the synthetic pathways.

I. Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions, wherein three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, represent a highly efficient strategy for generating molecular complexity. These reactions are characterized by their high atom economy, operational simplicity, and the ability to rapidly construct diverse libraries of compounds.

The Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a classic MCR that condenses an aldehyde, a β-ketoester, and urea (or thiourea) under acidic conditions to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones. These products are of significant pharmaceutical interest, exhibiting a range of biological activities including antiviral, antitumor, and antihypertensive properties.

Generalized Reaction Scheme:

Caption: Generalized scheme of the Biginelli reaction.

Detailed Experimental Protocol: Synthesis of Monastrol Analogs

A Biginelli reaction utilizing substituted salicylaldehydes, acetylacetone, and urea or thiourea with NaHSO₄ as a catalyst under microwave irradiation and solvent-free conditions can be performed to yield oxygen-bridged monastrol analogs in a short time and with good yields.

Substrate Scope and Yields for the Biginelli Reaction:

| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Conditions | Yield (%) | Reference |

| Aromatic/Aliphatic Aldehydes | Ethyl Acetoacetate | Urea | HCl | Ethanol, Reflux | Low to Moderate | |

| Benzaldehyde | Ethyl Acetoacetate | Urea | Yb(OTf)₃ | Solvent-free | Increased | |

| Aldehydes | 1,3-Dicarbonyl Compounds | Urea/Thiourea | CuCl₂ | Solvent-free | Excellent | |

| Benzaldehyde | Methyl Acetoacetate | Urea | Silicotungstic acid on Amberlyst-15 | Neat, 88°C | High | |

| Substituted Salicylaldehydes | Acetylacetone | Urea/Thiourea | NaHSO₄ | Microwave, Solvent-free | Good |

Logical Workflow for the Biginelli Reaction:

Caption: A typical experimental workflow for the Biginelli reaction.

II. Cyclocondensation Reactions: Building Aromatic Cores

Cyclocondensation reactions are fundamental in heterocyclic synthesis, involving the formation of a ring through the reaction of two or more functional groups with the elimination of a small molecule, such as water or ammonia.

Paal-Knorr Synthesis of Pyrroles and Furans

The Paal-Knorr synthesis is a robust method for synthesizing substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds. For pyrrole synthesis, a 1,4-dicarbonyl compound is condensed with a primary amine or ammonia, typically under neutral or mildly acidic conditions. The furan synthesis variant involves the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound.

Detailed Experimental Protocol: Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole

-

In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg, 2.0 mmol),

3-Bromo-2-methoxyaniline molecular weight and formula

An In-depth Technical Guide to 3-Bromo-2-methoxyaniline

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate for researchers, scientists, and professionals in drug development. The guide covers its core molecular properties, safety information, a representative synthesis protocol, and its applications in organic synthesis and medicinal chemistry.

Core Molecular and Physical Properties

This compound is a substituted aniline derivative. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈BrNO | [1][2] |

| Molecular Weight | 202.05 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Synonyms | 2-Amino-6-bromoanisole, 3-Bromo-o-anisidine | [4][5] |

| CAS Number | 116557-46-1 | [4] |

Safety and Handling Information

This compound is classified as hazardous. Appropriate safety precautions should be taken during handling and storage.

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [6] |

| Signal Word | Warning | [6] |

| Hazard Statement | H302: Harmful if swallowed | [6] |

| Precautionary Statement | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | [6] |

| Hazard Class | Acute Toxicity 4 (Oral) | [6] |

| Storage Class | 11: Combustible Solids | [6] |

Synthesis of Substituted Bromo-methoxyanilines

Representative Experimental Protocol: Synthesis of 3-Bromo-4-methoxyaniline[7]

Step 1: Bromination of p-Fluoronitrobenzene

-

Add 7.05 g of p-fluoronitrobenzene and 25 g of acetic acid to a reaction vessel.

-

Control the temperature of the water bath to 15 °C.

-

Slowly add 9.34 g of N-bromosuccinimide with stirring, ensuring the temperature does not exceed 15 °C.

-

After the addition is complete, allow the reaction to incubate for 10 hours.

-

Pour the reactant mixture into 500 ml of ice water to precipitate the solid product.

-

Filter the solid by suction and dry to obtain 3-bromo-4-fluoronitrobenzene.

Step 2: Etherification of 3-Bromo-4-fluoronitrobenzene

-

Add 11.0 g of the obtained 3-bromo-4-fluoronitrobenzene and 175 ml of methanol to a reaction vessel.

-

Control the water bath temperature at 60 °C.

-

Slowly add 12.15 g of sodium methoxide, maintaining the system temperature at 60 °C.

-

After addition, incubate the reaction for 0.2 hours.

-

Pour the reactant mixture into 1000 ml of ice water to precipitate the solid.

-

Filter by suction and dry to obtain 3-bromo-4-methoxynitrobenzene.

Step 3: Nitro-Reduction to 3-Bromo-4-methoxyaniline

-

Add 11.6 g of the obtained 3-bromo-4-methoxynitrobenzene to a reaction vessel with water.

-

Heat the mixture to 80 °C.

-

Add 17.55 g of Sodium Sulfide (Na₂S) in batches.

-

After addition, maintain the reaction at temperature for 8 hours.

-

Pour the reactant mixture into 2000 ml of ice water to precipitate the final product.

-

Filter by suction and dry to obtain 3-bromo-4-methoxyaniline.

Reactivity and Applications in Organic Synthesis

As a bromoaniline derivative, this compound is a versatile building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions that form new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The bromine atom on the aromatic ring makes this compound an ideal substrate for Suzuki-Miyaura cross-coupling reactions. This reaction couples the aryl bromide with an organoboron compound (such as a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond.[7][8] This allows for the introduction of various alkyl, alkenyl, aryl, or heteroaryl substituents at the 3-position, enabling the synthesis of complex molecular scaffolds.

Buchwald-Hartwig Amination

The amine group of this compound can participate in Buchwald-Hartwig amination reactions, coupling with an aryl halide to form a diarylamine.[9][10] More commonly, the aryl bromide moiety of the molecule can be coupled with a wide range of primary or secondary amines. This powerful C-N bond-forming reaction is a cornerstone of modern pharmaceutical chemistry for synthesizing complex amines from readily available starting materials.[9]

Relevance in Drug Discovery and Development

Substituted anilines are privileged structures in medicinal chemistry and are integral components of many pharmaceutical compounds. While specific drugs derived directly from this compound are not detailed in the searched literature, the closely related isomer, 3-bromo-4-methoxyaniline, is cited as a key intermediate for a wide range of potential therapeutics.[3][4] These include:

-

Analogs of the anti-cancer drug Combretastatin A-4

-

Checkpoint kinase 1 (CHK1) inhibitors

-

Src kinase inhibitors

-

Tyrosine kinase inhibitors

-

Agents for treating polycystic kidney disease, cancer, and obesity

This highlights the value of the bromo-methoxyaniline scaffold as a starting point for the synthesis of biologically active molecules. The ability to functionalize the molecule at both the bromine and amine positions provides a powerful strategy for generating diverse chemical libraries for drug screening.

References

- 1. 116557-46-1|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]

- 4. CN102199099B - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-2-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 3-Bromo-2-methoxyaniline with various arylboronic acids. This versatile reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex biaryl structures, which are prevalent in medicinally important compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed process that joins an organohalide with an organoboron compound. For substrates such as this compound, this reaction facilitates the introduction of diverse aryl or heteroaryl groups, yielding 3-aryl-2-methoxyanilines. These products are valuable intermediates in the synthesis of pharmaceuticals and other functional materials. The presence of both an amino and a methoxy group on the aromatic ring can influence the reactivity of the substrate, making the optimization of reaction conditions crucial for achieving high yields and purity.

Recent studies on unprotected ortho-bromoanilines have demonstrated that high yields can be achieved with appropriate selection of catalyst, ligand, base, and solvent, even without the need for protecting the amine functionality.[1][2]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three main steps:

-

Oxidative Addition: The active Palladium(0) catalyst undergoes oxidative addition to the aryl bromide (this compound) to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the arylboronic acid forms a boronate species, which then transfers its organic group to the Pd(II) complex.

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4]

Data Presentation: Representative Reaction Conditions

The following table summarizes optimized and representative reaction conditions for the Suzuki-Miyaura coupling of ortho-substituted bromoanilines with various arylboronic acids. These conditions are expected to be highly effective for this compound.

| Entry | Aryl Halide | Arylboronic Acid/Ester | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | ortho-Bromoaniline derivative | Phenylboronic acid | CataCXium® A Pd G3 (10) | CataCXium® A | Cs₂CO₃ (2.0) | 2-MeTHF/H₂O (10:1) | 80 | 18 | ~91 |

| 2 | ortho-Bromoaniline derivative | 4-Methoxyphenylboronic acid | CataCXium® A Pd G3 (10) | CataCXium® A | Cs₂CO₃ (2.0) | 2-MeTHF/H₂O (10:1) | 80 | 18 | ~97 |

| 3 | ortho-Bromoaniline derivative | 4-Acetylphenylboronic acid | CataCXium® A Pd G3 (10) | CataCXium® A | Cs₂CO₃ (2.0) | 2-MeTHF/H₂O (10:1) | 80 | 18 | ~80 |

| 4 | ortho-Bromoaniline derivative | Pyridine-4-boronic acid pinacol ester | CataCXium® A Pd G3 (10) | CataCXium® A | Cs₂CO₃ (2.0) | 2-MeTHF/H₂O (10:1) | 80 | 18 | ~75 |

| 5 | 3-Bromo-N,N-diethyl-4-methylaniline | Phenylboronic acid | Pd(PPh₃)₄ (3) | PPh₃ | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 75-85 |

Data adapted from studies on structurally similar ortho-bromoanilines. Yields are for isolated products and may vary depending on the specific boronic acid used.[1][5]

Experimental Protocols

The following protocol is a generalized procedure for the Suzuki coupling of this compound with an arylboronic acid, adapted from successful protocols for similar substrates.[1][6]

Materials and Reagents:

-

This compound

-

Arylboronic acid or arylboronic acid pinacol ester (1.5 equivalents)

-

CataCXium® A Pd G3 (10 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)

-

2-Methyltetrahydrofuran (2-MeTHF), anhydrous

-

Water, degassed

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask or Schlenk tube

-

Condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.5 equiv.), cesium carbonate (2.0 equiv.), and CataCXium® A Pd G3 (0.10 equiv.).

-

Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

-

Solvent Addition:

-

Under the inert atmosphere, add anhydrous 2-MeTHF and degassed water via syringe to create a 10:1 solvent mixture. The reaction concentration should be approximately 0.3 M with respect to the this compound.

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature for 10 minutes to ensure adequate mixing.

-

Heat the mixture to 80 °C in a preheated oil bath and maintain this temperature with vigorous stirring.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 18 hours.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2-3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 3-aryl-2-methoxyaniline product.

-

-

Characterization:

-

Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Safety Precautions

-

Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

-

Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Reactions under an inert atmosphere should be properly set up to avoid pressure buildup.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 3-aryl-2-methoxyanilines from this compound. The provided protocols, based on successful reactions with structurally related compounds, offer a robust starting point for researchers. Optimization of reaction parameters may be necessary for specific arylboronic acids to achieve maximum yields. The versatility of this reaction makes it an invaluable tool in the synthesis of complex molecules for drug discovery and materials science.

References

- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-2-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope, tolerance of various functional groups, and generally milder conditions compared to traditional methods.[3] These application notes provide detailed protocols and a summary of reaction conditions for the Buchwald-Hartwig amination of 3-Bromo-2-methoxyaniline, an electron-rich and sterically hindered aryl bromide. The ability to introduce a wide range of amino groups at the 3-position of the 2-methoxyaniline scaffold is of significant interest for the synthesis of novel pharmaceutical intermediates and complex molecular architectures.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired N-aryl-2-methoxyaniline product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2]

The efficiency of this catalytic cycle is highly dependent on the choice of palladium precursor, phosphine ligand, base, solvent, and reaction temperature.

Data Presentation: A Survey of Reaction Conditions and Yields

The following tables summarize representative conditions for the Buchwald-Hartwig amination of this compound with various primary and secondary amines. These examples are compiled to serve as a guide for reaction optimization.

Table 1: Amination of this compound with Primary Amines

| Amine Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.5) | Toluene | 100 | 18 | >95 |

| p-Toluidine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 24 | 85-95 |

| Benzylamine | [Pd(allyl)Cl]₂ (1) | BrettPhos (2) | LiHMDS (2) | THF | 80 | 12 | 80-90 |

| Cyclohexylamine | Pd(OAc)₂ (2) | t-BuXPhos (4) | Cs₂CO₃ (2.5) | Toluene | 110 | 20 | 88 |

Table 2: Amination of this compound with Secondary Amines

| Amine Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu (1.4) | Dioxane | 100 | 16 | >95 |

| Piperidine | Pd(OAc)₂ (2) | DavePhos (4) | K₂CO₃ (2) | Toluene | 110 | 24 | 92 |

| N-Methylaniline | [Pd(allyl)Cl]₂ (1.5) | cataCXium A (3) | LiHMDS (2) | THF | 90 | 18 | 85 |

| Dibenzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (2) | Toluene | 100 | 24 | 89 |

Note: Yields are highly dependent on the specific substrates, reaction scale, and purity of reagents. The data presented is based on typical yields reported for similar substrates in the literature and should be used as a guideline for optimization.

Mandatory Visualization

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Caption: General experimental workflow for the reaction.

Experimental Protocols

The following protocols are generalized procedures for the Buchwald-Hartwig amination of this compound. Optimization of reaction parameters may be required for specific amine coupling partners and reaction scales.

Protocol 1: General Procedure for Coupling with Primary or Secondary Amines using a Palladium Pre-catalyst

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Amine (1.2 mmol, 1.2 equiv)

-

Palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%)

-

Base (e.g., Sodium tert-butoxide, 1.5-2.5 equiv)

-

Anhydrous solvent (e.g., Toluene or Dioxane, 5-10 mL)

-

Oven-dried Schlenk tube or round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle/oil bath

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium pre-catalyst and the base under an inert atmosphere.

-

Add this compound to the reaction vessel.

-

Seal the vessel and evacuate and backfill with an inert gas. Repeat this cycle three times.

-

Add the anhydrous solvent via syringe.

-

Add the amine coupling partner via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-2-methoxyaniline.

Protocol 2: General Procedure for in situ Catalyst Generation

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Amine (1.2 mmol, 1.2 equiv)

-

Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)

-

Phosphine ligand (e.g., RuPhos, Xantphos, 2-10 mol%)

-

Base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

-

Anhydrous solvent (e.g., Toluene or Dioxane, 5-10 mL)

-

Oven-dried Schlenk tube or round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle/oil bath

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In an oven-dried Schlenk tube containing a magnetic stir bar, combine the palladium source, phosphine ligand, and base under an inert atmosphere.

-

Add this compound to the reaction vessel.

-

Seal the vessel and evacuate and backfill with an inert gas three times.

-

Add the anhydrous solvent via syringe.

-

Add the amine coupling partner via syringe.

-

Heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC, GC-MS, or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Perform an aqueous work-up as described in Protocol 1.

-

Purify the crude product by column chromatography.

Safety Precautions

-

Palladium catalysts and phosphine ligands can be air and moisture sensitive and should be handled under an inert atmosphere.

-

Many of the solvents used are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

-

The bases used are often corrosive and/or hygroscopic. Handle with appropriate personal protective equipment (gloves, safety glasses).

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-substituted-2-methoxyanilines from this compound. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and should be optimized for each specific amine coupling partner. The protocols and data provided herein serve as a valuable starting point for researchers in the development of novel compounds for pharmaceutical and materials science applications.

References

Application Notes and Protocols for the Heck Coupling of 3-Bromo-2-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Heck coupling protocols applicable to 3-Bromo-2-methoxyaniline. The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2] This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from readily available starting materials.[3][4] For drug development professionals, the Heck reaction offers a versatile tool for the synthesis of substituted anilines, which are key intermediates in the preparation of a wide range of pharmaceuticals.

The protocols and data presented herein are compiled from established methodologies for the Heck coupling of related aryl bromides, particularly electron-rich and sterically hindered substrates. While specific conditions for this compound may require optimization, the following information serves as a robust starting point for reaction development.

Key Considerations for the Heck Coupling of this compound:

-

Catalyst System: The choice of palladium source and ligand is critical for achieving high efficiency. Common palladium precursors include Pd(OAc)₂, PdCl₂, and Pd(dba)₂.[1][5] For electron-rich aryl bromides like this compound, the use of electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands is often beneficial to promote the oxidative addition step and stabilize the catalytic species.[4][6]

-

Base: An inorganic or organic base is required to neutralize the hydrogen halide generated during the reaction. Common bases include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).[1] The choice of base can influence the reaction rate and selectivity.

-

Solvent: Polar aprotic solvents such as DMF, DMAc, and NMP are frequently used for Heck reactions.[2][7] In some cases, aqueous or ionic liquid systems can also be employed.[1][8]

-

Alkene Coupling Partner: The reactivity of the alkene can influence the reaction conditions. Electron-deficient alkenes, such as acrylates and styrenes, are generally good substrates for the Heck reaction.[1]

Data Presentation: Representative Conditions for Heck Coupling of Aryl Bromides

The following table summarizes various conditions successfully employed for the Heck coupling of aryl bromides with different alkenes. These examples provide a valuable reference for designing experiments with this compound.

| Aryl Bromide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromoacetophenone | Styrene | 1 mol% Pd(OAc)₂ / 2 mol% 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt | K₂CO₃ (2 eq) | DMF/H₂O (1:1) | 80 | 4 | >95 | [2] |

| 4-Bromotoluene | n-Butyl acrylate | 0.5 mol% Pd(dba)₂ / 0.5 mol% L·HBr¹ | Cs₂CO₃ (2 eq) | Dioxane | 120 | 12 | 98 | [5] |

| 4-Bromoanisole | Methyl acrylate | PdAS(x)-MA² | Et₃N | DMF | 120 | - | High | [9] |

| 4-Bromoaniline | Acrylonitrile | Pd/C | NaOAc | DMAc | 130 | - | Quantitative | [10] |

| Various Aryl Bromides | Styrene | 2 mol% Pd-complex 6³ | K₂CO₃ (2 eq) | DMF | 60 | 12 | 85-98 | [11] |

¹L·HBr = 1-ethylenediphenylphosphino-3-(mesityl)imidazol-2-ylidene hydrobromide ²PdAS(x)-MA = Palladium N,N'-bis(3-allylsalicylidene)o-phenylenediamine complex immobilized on polymeric methyl acrylate resin ³Pd-complex 6 = Imidazole-based secondary phosphine oxide ligated palladium complex

Experimental Protocols

The following is a generalized, detailed methodology for the Heck coupling of this compound with a generic alkene (e.g., n-butyl acrylate or styrene), based on commonly reported procedures.

Materials:

-

This compound

-

Alkene (e.g., n-butyl acrylate or styrene)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., a phosphine or NHC precursor)

-

Base (e.g., K₂CO₃ or Et₃N)

-

Anhydrous solvent (e.g., DMF or Dioxane)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (Schlenk tube or round-bottom flask)

-

Magnetic stirrer and heating plate

-

Standard workup and purification reagents and equipment (e.g., ethyl acetate, brine, silica gel for chromatography)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the palladium catalyst (e.g., 1-5 mol%) and the ligand (e.g., 1-10 mol%).

-

Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., 1.5-2.0 equivalents), this compound (1.0 equivalent), and the anhydrous solvent.

-

Alkene Addition: Add the alkene (e.g., 1.1-1.5 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically ranging from 80 to 140 °C) and stir vigorously.[2][12] The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired coupled product.

Visualizations

Heck Coupling Catalytic Cycle

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow for Heck Coupling

Caption: A generalized workflow for the Heck coupling reaction.

References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]